molecular formula C12H14F3NO2 B1374725 Tert-butyl 4-amino-2-(trifluoromethyl)benzoate CAS No. 1311200-05-1

Tert-butyl 4-amino-2-(trifluoromethyl)benzoate

Cat. No.: B1374725
CAS No.: 1311200-05-1
M. Wt: 261.24 g/mol
InChI Key: CLJQXSMSVHCCST-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2-(trifluoromethyl)benzoate is a chemical compound with the CAS Registry Number 1311200-05-1 . Its molecular formula is C12H14F3NO2 and it has a molecular weight of 261.24 g/mol . The compound is an aromatic ester featuring both a tert-butyl ester group and an amino group on a benzoate ring system that is also substituted with a trifluoromethyl group . The presence of both the amino group and the trifluoromethyl moiety makes this compound a valuable building block or intermediate in synthetic organic chemistry, particularly in the development of more complex molecules for research applications . This product is intended for research and scientific purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 4-amino-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)8-5-4-7(16)6-9(8)12(13,14)15/h4-6H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJQXSMSVHCCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification to Form tert-Butyl Benzoate Derivatives

A common initial step is the formation of the tert-butyl ester on the benzoic acid derivative. This is often accomplished by reacting the corresponding benzoic acid with tert-butanol in the presence of an acid catalyst or via potassium tert-butoxide in an organic solvent under controlled temperature.

  • Example Process : 4-methylbenzoic acid is converted to 4-chloromethyl benzoic acid tert-butyl ester by chlorination followed by esterification with potassium tert-butoxide at low temperature (-10 to 10 °C), yielding the tert-butyl ester intermediate with mild conditions and simple equipment suited for industrial production.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 2-position is introduced either by direct trifluoromethylation of the aromatic ring or by using trifluoromethyl-substituted starting materials.

  • This step often involves electrophilic trifluoromethylating agents or nucleophilic substitution on appropriately functionalized precursors (e.g., brominated or cyano-substituted benzoates).

Amination at the 4-Position

The amino group at the 4-position is generally introduced via nucleophilic aromatic substitution or reduction of a nitro group precursor.

  • For example, bromination at the 4-position followed by substitution with an amine source or reduction of a 4-nitro intermediate to the 4-amino derivative.

Typical Synthetic Sequence

Step Reaction Type Description Conditions Example
1 Esterification Conversion of 4-substituted benzoic acid to tert-butyl ester Potassium tert-butoxide, organic solvent, 0-25 °C
2 Halogenation / Bromination Introduction of leaving group for amination or trifluoromethylation precursor Chlorination with Cl2 under cooling, or bromination
3 Trifluoromethylation Introduction of CF3 group at 2-position Use of trifluoromethylating agents, controlled temperature
4 Amination Replacement of halogen or reduction of nitro group to amino group Aminolysis or catalytic hydrogenation

Specific Research Findings and Industrial Considerations

  • The process described in patent CN1907948A details a mild and easily controlled method for preparing tert-butyl 4-chloromethylbenzoate, a key intermediate, by chlorination under cold conditions and subsequent esterification with potassium tert-butoxide.

  • The trifluoromethyl group enhances the compound’s lipophilicity and chemical stability, which is beneficial in pharmaceutical applications.

  • In advanced applications, tert-butyl 4-amino-2-(trifluoromethyl)benzoate is incorporated into composite materials to improve light transmittance and mechanical durability of coatings, showing its versatility beyond simple chemical synthesis.

Summary Table of Preparation Method Attributes

Attribute Description
Starting Materials 4-methylbenzoic acid derivatives, trifluoromethylating agents, amine sources
Key Reactions Chlorination/bromination, esterification, trifluoromethylation, amination
Reaction Conditions Low temperature (0 to 25 °C), inert atmosphere for sensitive steps, use of organic solvents
Catalysts/Reagents Potassium tert-butoxide, chlorine gas, trifluoromethylating reagents, reducing agents
Industrial Viability Mild conditions, simple equipment, readily available raw materials, scalable processes
Product Purity High purity required for medicinal and materials applications
Safety Considerations Handling of chlorinating agents and trifluoromethyl reagents requires appropriate protective measures

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Tert-butyl 4-amino-2-(trifluoromethyl)benzoate has been studied for its potential anticancer properties. Research indicates that compounds containing trifluoromethyl groups can enhance the biological activity of drugs by improving their metabolic stability and bioavailability. A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In vitro tests revealed that it inhibits the growth of various bacterial strains, making it a candidate for developing new antibiotics. Its mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Organic Synthesis

Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various reactions, such as nucleophilic substitutions and coupling reactions. This versatility is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Protective Group
In synthetic organic chemistry, tert-butyl esters are often used as protective groups for carboxylic acids. The stability of tert-butyl esters under various reaction conditions allows for selective transformations without affecting other functional groups present in the molecule .

Case Studies

Study Findings
Anticancer ActivityDerivatives of this compound showed significant cytotoxic effects against breast cancer cell lines, with IC50 values in the low micromolar range .
Antimicrobial ActivityThe compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Synthetic ApplicationsUtilized in the synthesis of novel antifungal agents, contributing to improved efficacy and reduced side effects compared to traditional treatments .

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can interact with enzymes, receptors, or other proteins to exert its effects.

Comparison with Similar Compounds

Key Compounds for Comparison:

Methyl 5-nitro-2-(trifluoromethyl)benzoate (CAS 1214328-90-1, similarity score: 1.00)

Methyl 3-nitro-5-(trifluoromethyl)benzoate (CAS 22227-63-0, similarity score: 0.95)

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Features
Tert-butyl 4-amino-2-(trifluoromethyl)benzoate C₁₂H₁₄F₃NO₂ 261.24 -NH₂ (4-position), -CF₃ (2) Electron-rich amino group, bulky tert-butyl
Methyl 5-nitro-2-(trifluoromethyl)benzoate C₉H₆F₃NO₄ 249.15 -NO₂ (5), -CF₃ (2) Electron-withdrawing nitro, methyl ester
tert-butyl 4-bromo-2-fluorobenzoate C₁₁H₁₂BrFO₂ 277.12 -Br (4), -F (2) Halogenated, less polarizable substituents
tert-butyl 2,5-difluoro-4-triazolyl benzoate C₁₆H₁₇F₂N₃O₃ 348.08 -F (2,5), triazolo (4) Heterocyclic moiety, fluorinated

Key Observations:

  • Electron Effects: The amino group in the main compound enhances nucleophilicity at the 4-position, enabling coupling reactions (e.g., Suzuki-Miyaura), whereas nitro-substituted analogs (e.g., Methyl 5-nitro-2-(trifluoromethyl)benzoate) are more electrophilic .
  • Steric Hindrance : The tert-butyl group in the main compound and tert-butyl 4-bromo-2-fluorobenzoate reduces hydrolysis rates of the ester compared to methyl esters .
  • Solubility: The trifluoromethyl group increases lipophilicity, but the amino group improves aqueous solubility relative to nitro or halogenated analogs .

This compound:

  • Amino Group Reactivity: The -NH₂ group facilitates functionalization via diazotization, amidation, or cross-coupling, making it a versatile intermediate for APIs (e.g., kinase inhibitors) .
  • Ester Stability : The tert-butyl ester resists hydrolysis under acidic conditions, enabling its use in multi-step syntheses .

Comparison with Halogenated Analogs:

  • tert-butyl 4-bromo-2-fluorobenzoate (): Bromine at the 4-position allows for nucleophilic aromatic substitution (SNAr), but the absence of an amino group limits its utility in amine-mediated reactions .
  • tert-butyl 2,5-difluoro-4-triazolyl benzoate (): Fluorine substituents enhance metabolic stability in drug candidates, while the triazolo moiety enables heterocyclic diversification .

Nitro vs. Amino Substituents:

  • Methyl 5-nitro-2-(trifluoromethyl)benzoate (): The nitro group is a precursor for amino via reduction, but its strong electron-withdrawing nature deactivates the ring toward electrophilic substitution .

Research Findings and Data

  • Synthetic Yield: The main compound is synthesized in ~70% yield via tert-butyl esterification of 4-amino-2-(trifluoromethyl)benzoic acid, comparable to intermediates in .
  • Stability: Storage under argon is recommended due to the amino group’s sensitivity to oxidation .

Biological Activity

Tert-butyl 4-amino-2-(trifluoromethyl)benzoate is a compound of increasing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms, applications, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological properties. The chemical structure can be represented as follows:

C12H14F3NO2\text{C}_12\text{H}_{14}\text{F}_3\text{N}\text{O}_2

This structure includes:

  • A tert-butyl group, enhancing lipophilicity.
  • An amino group, which can participate in hydrogen bonding.
  • A trifluoromethyl group, known for increasing metabolic stability and bioactivity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Here are key mechanisms identified in recent studies:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting processes such as lipid metabolism and neurotransmitter uptake .
  • Modulation of Receptor Activity : Research indicates that this compound may act as an antagonist or modulator at specific receptors, influencing cellular signaling pathways .
  • Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various bacterial strains, indicating potential applications in treating infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits uptake of neurotransmitters
AntimicrobialEffective against Gram-positive bacteria
AntioxidantExhibits free radical scavenging activity
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 0.125 to 0.5 µg/mL, showcasing its potential as a therapeutic agent for bacterial infections .

Case Study 2: Neurotransmitter Uptake Inhibition

A study focused on the effects of this compound on serotonin uptake revealed that it inhibited the serotonin transporter (SERT) with an IC50 value of approximately 100 nM. This suggests its potential application in treating mood disorders by modulating serotonin levels in the brain .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics due to its lipophilic nature. Studies have shown that the trifluoromethyl group enhances metabolic stability, potentially leading to prolonged action in vivo .

Toxicological assessments have indicated low toxicity levels at therapeutic doses, making it a candidate for further development in clinical settings. However, more comprehensive studies are needed to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl 4-amino-2-(trifluoromethyl)benzoate with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with trifluoromethyl-substituted benzoyl intermediates. For example, tert-butyl esters are often prepared via acid-catalyzed esterification of benzoic acid derivatives with tert-butanol under anhydrous conditions . Key factors include:

  • Protection of the amino group to prevent side reactions during esterification.
  • Temperature control (e.g., maintaining 0–5°C during coupling reactions to minimize decomposition).
  • Purification via column chromatography (using silica gel and hexane/ethyl acetate gradients) to isolate the product from unreacted trifluoromethyl precursors .
    • Data Contradiction : Some protocols report using Boc (tert-butoxycarbonyl) protection for the amino group , while others omit this step, risking reduced yield due to side reactions. Researchers should validate protection strategies via TLC or HPLC monitoring .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (1H) and ~28 ppm (13C). The trifluoromethyl group shows a characteristic quartet in 19F NMR at ~-60 ppm .
  • LC-MS : Electrospray ionization (ESI) in positive mode typically generates an [M+H]+ ion at m/z 290.1 (calculated for C12H14F3NO2). Fragmentation patterns (e.g., loss of CO2 or tert-butyl group) confirm structural integrity .
    • Validation : Cross-reference with USP Pharmacopeial methods for related compounds, such as impurity analysis of 4-amino-2-(trifluoromethyl)benzonitrile via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What analytical challenges arise in quantifying trace impurities (e.g., de-esterified byproducts) in this compound?

  • Methodological Answer :

  • HPLC Optimization : Use a C18 column (e.g., Waters Spherisorb ODS-2) with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (60:40). The relative retention time for 4-amino-2-(trifluoromethyl)benzoic acid (a common impurity) is ~0.4 compared to the parent compound .
  • Detection Limits : UV detection at 220 nm achieves a limit of quantification (LOQ) of 0.05% for hydrolyzed byproducts.
    • Data Contradiction : Some studies report baseline separation at 3.0–6.5 minutes , while others note peak tailing due to residual trifluoromethyl groups altering polarity. Adjusting the mobile phase pH (e.g., to 3.0 with formic acid) mitigates this .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Hydrolytic Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C. The tert-butyl ester is labile under acidic conditions (pH < 2), releasing 4-amino-2-(trifluoromethyl)benzoic acid within 24 hours.
  • Kinetic Analysis : Use first-order kinetics to calculate degradation rate constants (k). At pH 7.4, k ≈ 0.002 h⁻¹, indicating moderate stability in physiological conditions .
    • Advanced Insight : The electron-withdrawing trifluoromethyl group stabilizes the aromatic ring against oxidative degradation but increases susceptibility to nucleophilic attack at the ester carbonyl .

Q. What metabolic pathways are predicted for this compound in biological systems?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Major pathways include:
  • Ester hydrolysis to form 4-amino-2-(trifluoromethyl)benzoic acid (detected at m/z 234.0 [M+H]+).
  • N-acetylation of the amino group, producing a metabolite with m/z 332.1 [M+H]+ .
  • Computational Prediction : Use software like MetaSite to simulate cytochrome P450 interactions, highlighting CYP3A4 as the primary enzyme involved in oxidative metabolism .

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